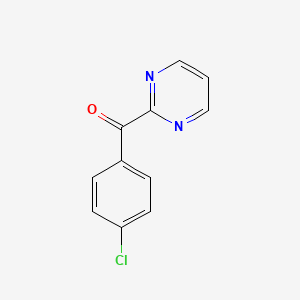

2-(4-Chlorobenzoyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-pyrimidin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-9-4-2-8(3-5-9)10(15)11-13-6-1-7-14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXSPCXVLBTZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 4 Chlorobenzoyl Pyrimidine and Its Derivatives

Advanced Synthetic Approaches to Pyrimidine (B1678525) Ring Systems

The pyrimidine scaffold is a common motif in biologically active compounds, leading to the development of numerous synthetic routes for its construction. These methods can be broadly categorized into multi-component reactions, cyclocondensation strategies, and functionalization of pre-existing pyrimidine rings.

Multi-component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to form complex molecules in a single step from three or more starting materials, which is both time and resource-efficient. acs.orgthieme-connect.com A notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohols. acs.orgorganic-chemistry.org This process proceeds through a series of condensation and dehydrogenation steps to regioselectively form highly substituted pyrimidines with yields of up to 93%. acs.orgorganic-chemistry.org The reaction is catalyzed by PN5P-Ir-pincer complexes and liberates hydrogen gas and water as byproducts, highlighting its sustainable nature. acs.orgorganic-chemistry.org This method's strength lies in its modularity, allowing for the creation of large libraries of diverse pyrimidine derivatives for applications in medicinal chemistry. thieme-connect.com

Another versatile MCR approach involves the one-pot, three-component synthesis of enaminones and pyrimidines through a coupling-addition-cyclocondensation sequence. organic-chemistry.org This method starts with the Sonogashira coupling of acid chlorides and terminal alkynes to form reactive alkynone intermediates. Subsequent addition of amidinium or guanidinium (B1211019) salts leads to the formation of 2,4- or 2,4,6-substituted pyrimidines. organic-chemistry.org This strategy offers mild reaction conditions and high atom economy. organic-chemistry.org

Furthermore, catalyst-free, one-pot chemoselective multicomponent domino reactions have been developed for the synthesis of pyrimidine-functionalized pyrrolo-annelated derivatives, offering ease of execution and high yields. rsc.org

Cyclocondensation Strategies for Pyrimidine Formation

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a similar nitrogen-containing species. nih.gov A classic example is the reaction of β-keto esters with amidines, which can be promoted by ultrasound irradiation to yield highly substituted 4-pyrimidinols. organic-chemistry.org

A widely used strategy involves the reaction of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of an acid catalyst, such as sulfuric acid, to produce pyrazolo[1,5-a]pyrimidine (B1248293) analogs. nih.gov The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the final pyrimidine ring. nih.gov Similarly, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines can selectively generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. nih.gov

Copper-catalyzed cyclization of ketones with nitriles presents another efficient route to distinctly substituted pyrimidines. rsc.org This method is valued for its cost-effectiveness and tolerance of various functional groups. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing functional groups onto an existing pyrimidine ring, particularly at positions activated by the ring nitrogens. nih.gov The reactivity of halopyrimidines in SNAr reactions is a key aspect of their utility in synthesis. Generally, the C4 position of a pyrimidine ring is more susceptible to nucleophilic attack than the C2 position, a preference that can be explained by frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at C4. stackexchange.com

The reaction of 2-chloropyrimidine (B141910), which can be synthesized from 2-aminopyrimidine, with various nucleophiles is a common method for introducing substituents at the 2-position. orgsyn.org Similarly, 4-chloropyrimidines, often synthesized from the corresponding hydroxypyrimidines, serve as valuable intermediates. thieme.degoogle.com Greener approaches to SNAr reactions on nitrogen-containing heterocycles have been developed using solvents like polyethylene (B3416737) glycol (PEG) 400, which is biodegradable and non-toxic. nih.gov These methods have been successfully applied to the synthesis of various substituted pyrimidines with good to excellent yields. nih.gov

Targeted Synthesis of 2-(4-Chlorobenzoyl)pyrimidine

The specific synthesis of this compound requires a strategy to link the 4-chlorobenzoyl moiety to the pyrimidine ring at the 2-position. This can be achieved either by constructing the pyrimidine ring with the acyl group already in place on one of the precursors or by attaching the acyl group to a pre-formed pyrimidine ring.

Precursor Synthesis and Elaboration

A common approach involves the use of precursors that already contain the key structural components. For instance, the synthesis could start from 2-chloropyrimidine and 4-chlorobenzaldehyde (B46862). While direct acylation of the pyrimidine ring can be challenging, a more common route involves the use of organometallic reagents.

A plausible synthetic route could involve the generation of a pyrimidin-2-yl organometallic species, which can then react with a 4-chlorobenzoyl derivative. For example, lithiation of a suitable pyrimidine precursor followed by reaction with 4-chlorobenzoyl chloride could yield the target compound.

Alternatively, a precursor like 2-(4-chlorobenzoyl)benzoic acid can be synthesized through a Friedel-Crafts acylation of chlorobenzene (B131634) with phthalic anhydride (B1165640) in the presence of aluminum chloride. prepchem.com While this specific precursor is for a benzoic acid derivative, similar principles could be applied to create a precursor suitable for pyrimidine ring formation.

Another strategy involves the synthesis of a pyrrole (B145914) analog, 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, which starts from the ethyl ester of a related pyrrole and involves oxidation and functional group manipulations. nih.gov This highlights the multi-step nature often required for synthesizing complex acyl-substituted heterocycles.

Optimization of Reaction Conditions for Carbonyl and Pyrimidine Linkage Formation

The formation of the crucial bond between the carbonyl carbon of the 4-chlorobenzoyl group and the C2 position of the pyrimidine ring is a critical step that requires careful optimization of reaction conditions.

Table 1: Optimization of Reaction Conditions for Pyrimidine Synthesis

| Entry | Solvent | Catalyst | Temperature | Time (min) | Yield (%) | Reference |

| 1 | Methanol (B129727) | L-proline nitrate (B79036) | Room Temp | 60 | 86.74 | researchgate.net |

| 2 | Ethanol (B145695) | TFA | - | - | - | pku.edu.cn |

| 3 | Water/Ethanol | Base | - | - | - | nih.gov |

| 4 | tert-amyl alcohol | KOH (0.7 equiv) / catalyst A (1 mol%) | reflux | 24 h | up to 93% | thieme-connect.com |

This table is illustrative and compiles data from different pyrimidine synthesis optimization studies. The specific conditions for this compound would require dedicated experimentation.

The choice of solvent, catalyst, temperature, and reaction time are all critical parameters that need to be fine-tuned to maximize the yield and purity of the desired product. researchgate.netresearchgate.net For instance, in a model reaction for pyrimidine synthesis, methanol was found to be the optimal solvent when using L-proline nitrate as a catalyst, resulting in a high yield. researchgate.net In other systems, trifluoroacetic acid (TFA) in ethanol has been shown to be an effective catalyst. pku.edu.cn For multicomponent reactions, specific iridium catalysts in conjunction with a base like potassium hydroxide (B78521) have been optimized. thieme-connect.com

The linkage is often formed through a coupling reaction. For example, a Stille or Suzuki coupling could be employed, where a 2-stannylpyrimidine or 2-boronylpyrimidine is reacted with 4-chlorobenzoyl chloride in the presence of a palladium catalyst. The optimization of such a reaction would involve screening different palladium catalysts, ligands, bases, and solvents to achieve the best outcome.

An alternative is a reaction involving an organolithium reagent. The generation of 2-lithiopyrimidine can be achieved by halogen-lithium exchange from 2-chloropyrimidine with n-butyllithium at low temperatures. pg.edu.pl The subsequent reaction with 4-chlorobenzaldehyde followed by oxidation of the resulting secondary alcohol would furnish the target ketone. The optimization here would focus on the temperature control during lithiation and the choice of oxidizing agent to avoid side reactions.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidine analogues. researchgate.net While traditional methods for pyrimidine synthesis often rely on harsh conditions and toxic reagents, numerous greener alternatives have been developed. slideshare.net

Key green chemistry strategies applicable to the synthesis of analogues of this compound include:

Multicomponent Reactions (MCRs): Reactions like the Biginelli reaction, a classic MCR for pyrimidine synthesis, combine three or more starting materials in a single step to form the product. wikipedia.orgyoutube.com This approach enhances atom economy and reduces waste by minimizing the number of synthetic steps and purification processes. Designing an MCR to produce a this compound analogue would involve the one-pot reaction of a β-dicarbonyl compound, an aldehyde, and an amidine derivative. youtube.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. researchgate.net This technique can be applied to condensation reactions, such as the Pinner synthesis, often reducing the need for large volumes of solvent.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. This method has been successfully used for the synthesis of various pyrimidine derivatives. researchgate.net

Solvent-Free and Mechanochemical Methods: Performing reactions under solvent-free conditions, for instance by grinding the solid reactants together (mechanochemistry or "grindstone chemistry"), represents a significant green advancement. ekb.eg This minimizes solvent waste, which is a major contributor to the environmental impact of chemical processes.

Use of Greener Catalysts: The development of more environmentally benign catalysts is a central theme in green chemistry. This includes using less toxic metals or developing reusable heterogeneous catalysts that can be easily separated from the reaction mixture, thereby simplifying product purification and reducing waste. mdpi.com For instance, iron-catalyzed syntheses of pyrimidines from carbonyl derivatives and amidines have been reported as a greener alternative to other metal catalysts. mdpi.com

By integrating these principles, the synthesis of this compound analogues can be made more efficient, cost-effective, and environmentally friendly.

Mechanism of Formation of the this compound Moiety

The mechanism of formation depends on the chosen synthetic strategy. Two plausible mechanisms are detailed below, corresponding to the Pinner synthesis and acylation via an organometallic intermediate.

A. Mechanism via Pinner Condensation Pathway

The Pinner synthesis constructs the pyrimidine ring from a 1,3-dicarbonyl compound and an amidine. slideshare.netmdpi.com To form this compound, the reaction would utilize a precursor like 1-(4-chlorophenyl)-3-hydroxyprop-2-en-1-one (a tautomer of 1-(4-chlorophenyl)propane-1,3-dione) and formamidine (B1211174). The mechanism proceeds through the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of formamidine on the more electrophilic carbonyl carbon (the ketone) of the dicarbonyl compound. This forms a tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form a conjugated imine (a Schiff base).

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the other carbonyl carbon (the aldehyde or its equivalent). This step forms the six-membered heterocyclic ring.

Final Dehydration/Aromatization: A final molecule of water is eliminated from the cyclic intermediate, leading to the formation of the stable, aromatic pyrimidine ring.

B. Mechanism via Acylation of a Metalated Pyrimidine

This pathway involves the formation of the target ketone through a nucleophilic acyl substitution reaction. chadsprep.com It begins with the preparation of a nucleophilic pyrimidine species.

Metalation of Pyrimidine: Pyrimidine is reacted with a strong organometallic base, such as butyllithium, at a low temperature. The base selectively abstracts the most acidic proton from the pyrimidine ring, which is at the C-2 position, to generate 2-lithiopyrimidine. This organolithium compound is a potent nucleophile.

Nucleophilic Acyl Substitution: The 2-lithiopyrimidine is then treated with 4-chlorobenzoyl chloride.

Attack: The carbanionic C-2 of the lithiated pyrimidine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.

Tetrahedral Intermediate: This attack breaks the pi-bond of the carbonyl group, forming a transient tetrahedral intermediate with a negative charge on the oxygen atom.

Collapse and Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is ejected as a leaving group.

The final products of this sequence are this compound and lithium chloride. This method is highly efficient for creating a direct bond between the pyrimidine ring and the acyl group. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For 2-(4-Chlorobenzoyl)pyrimidine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the signals of the proton and carbon atoms and for understanding the spatial relationships between them.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Aromatic and Carbonyl Region Analysis

Two-dimensional (2D) NMR techniques are instrumental in deciphering the complex spin systems present in this compound, particularly within the aromatic and carbonyl regions. uvic.ca

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. uvic.ca In the case of this compound, COSY correlations would be observed between the adjacent protons on the pyrimidine (B1678525) ring and between the ortho and meta protons on the 4-chlorophenyl ring. This allows for the unambiguous assignment of protons within each aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. libretexts.org The HMQC or HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon to which it is bonded. libretexts.org This provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is particularly powerful as it shows correlations between protons and carbons over longer ranges, typically two to four bonds. libretexts.org This is crucial for connecting the different fragments of the molecule. For instance, HMBC correlations would be expected from the protons on the pyrimidine ring to the carbonyl carbon, and from the protons on the 4-chlorophenyl ring to the carbonyl carbon, thus confirming the connectivity of the benzoyl and pyrimidine moieties. sorbonne-universite.frdoi.org The analysis of these correlations provides a complete and unambiguous assignment of the molecular structure.

| Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations (2-3 bonds) | Assigns adjacent protons on the pyrimidine and 4-chlorophenyl rings. |

| HMQC/HSQC | ¹H-¹³C correlations (1 bond) | Links proton signals to their directly attached carbon atoms. |

| HMBC | ¹H-¹³C correlations (2-4 bonds) | Confirms the connectivity between the pyrimidine ring, the carbonyl group, and the 4-chlorophenyl ring. |

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their crystalline forms. mdpi.com Polymorphism, the existence of multiple crystalline forms, can significantly impact the physical properties of a compound. americanpharmaceuticalreview.com Solid-state NMR can distinguish between different polymorphs by detecting variations in chemical shifts and internuclear distances caused by different packing arrangements in the crystal lattice. mdpi.comnih.gov For this compound, ssNMR could be used to characterize its solid-state structure, identify any polymorphic forms, and understand intermolecular interactions in the crystalline state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule. spectroscopyonline.com The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational landscape, as some modes may be strong in one and weak or silent in the other due to selection rules. spectroscopyonline.com

Detailed Analysis of Carbonyl and Aromatic Stretching Frequencies

The vibrational spectrum of this compound is characterized by specific stretching frequencies that are indicative of its functional groups.

Carbonyl (C=O) Stretching: The carbonyl group gives rise to a strong absorption band in the IR spectrum, typically in the region of 1630-1820 cm⁻¹. The exact position of this band is sensitive to the electronic environment. In this compound, the conjugation of the carbonyl group with both the pyrimidine and the 4-chlorophenyl rings is expected to lower the stretching frequency compared to a non-conjugated ketone.

Aromatic C=C and C-H Stretching: The pyrimidine and 4-chlorophenyl rings will exhibit characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region of the IR and Raman spectra. acs.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. mdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| Carbonyl (C=O) Stretch | 1630 - 1820 | IR (Strong) |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR |

Correlation with Theoretical Vibrational Frequencies

To gain a deeper understanding of the vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations. nih.govnih.gov Density Functional Theory (DFT) is a common computational method used to predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated spectrum with the experimental data, a detailed assignment of each observed band to a specific molecular vibration can be achieved. worldscientific.comsmu.edu This correlation helps to confirm the proposed structure and provides a more complete understanding of the molecule's dynamic behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (typically the lowest unoccupied molecular orbital, LUMO). nih.gov The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

Absorption and Emission Characteristics of the Pyrimidine-Benzoyl System

The electronic absorption and emission spectra of pyrimidine derivatives are influenced by the nature of the substituents attached to the pyrimidine ring. Studies on various pyrimidine derivatives have shown that the introduction of different functional groups can lead to significant shifts in the absorption and emission maxima. researchgate.netarabjchem.orgnih.gov

For instance, the UV-Vis spectra of certain pyrimidine compounds in chloroform (B151607) exhibit multiple absorption maxima. researchgate.net The presence of electron-rich fragments can lead to the appearance of long-wavelength absorption bands, although this is not a universal observation across all derivatives. researchgate.net The absorption and emission spectra of pyrazolo[1,5-a]pyrimidines are notably dependent on the substituent at position 7, with electron-donating groups enhancing both absorption and emission. rsc.org

In a study of a specific pyrimidine derivative, BT10M, the maximum absorbance was observed at 275 nm. nih.gov The interaction of pyrimidine derivatives with biomolecules like bovine serum albumin (BSA) and DNA has also been investigated using UV-Visible spectroscopy, revealing changes in the absorption spectra upon binding. researchgate.net

Table 1: Spectroscopic Data for Selected Pyrimidine Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Reference |

|---|---|---|---|---|

| BT10M | Not Specified | 275 | Not Reported | nih.gov |

| 7-(4-anisyl)-3-methylpyrazolo[1,5-a]pyrimidine | THF | Not Reported | High Emission | rsc.org |

| 7-(7-diethylaminocoumarin-3-yl)-3-methylpyrazolo[1,5-a]pyrimidine | THF | Not Reported | High Emission | rsc.org |

| 7-(4-diphenylaminophenyl)-3-methylpyrazolo[1,5-a]pyrimidine | THF | Not Reported | High Emission | rsc.org |

Influence of Substituents on Electronic Spectra

Substituents can significantly alter the electronic spectra of aromatic systems through inductive and resonance effects. rsc.org The electronic properties of substituted benzoyl hetarenes, including benzoylpyrimidines, have been investigated to understand these influences. core.ac.uk

The relative intensities of ions in the mass spectra of substituted 2-benzoyl pyridines are not easily correlated with Hammett substituent constants. However, the relative ionization energies and appearance energies of substituted benzoyl ions do show a correlation with specific substituent constants. core.ac.uk In five-membered N-heterocycles, the position of endocyclic nitrogen atoms relative to a substituent profoundly influences its electron-donating or -withdrawing properties. rsc.org Nitrogen atoms in the ortho position can enhance electron donation and weaken electron withdrawal by induction. rsc.org

For Criegee intermediates, which share some electronic similarities with carbonyl-containing compounds, the presence of unsaturated substituents leads to a remarkable red shift in the electronic transition compared to those with alkyl substituents. nsf.gov This is attributed to extended π-conjugation. nsf.gov Similarly, in Ni-porphyrins, both meso- and β-substituents influence the HOMO-LUMO energy gaps, with a general trend of increasing gaps for the series CH₃ → Br → CF₃ → NO₂. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Analysis of Molecular Geometry and Dihedral Angles

The crystal structure of several compounds related to this compound has been determined, offering insights into their molecular geometry. For example, in 1-(2-chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea, the dihedral angle between the phenyl and pyrimidine rings is 16.49 (6)°. nih.gov In another related structure, the planar amide unit makes a dihedral angle of 80.44 (7)° with the phenyl ring. researchgate.net

The analysis of a tricyclic benzodiazepine (B76468) derivative containing a 4-chlorobenzoyl group revealed that the dihedral angle between the mean-quadratic planes of the 4-chlorobenzoyl's phenyl ring and the main tricyclic moiety are 64.5(2)° and 85.7(2)° for the two independent molecules in the asymmetric unit. mdpi.com In a spiro compound containing a chlorophenyl group, the phenyl ring of this group forms a dihedral angle of 71.39 (9)° with the pyrrolidine (B122466) ring and 35.17 (8)° with the indoline (B122111) ring system. iucr.org

Table 2: Selected Crystallographic Data for a Related Compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | mdpi.com |

| Space Group | P1 | mdpi.com |

| Molecules per Asymmetric Unit | 2 | mdpi.com |

| Dihedral Angle (Phenyl of 4-chlorobenzoyl and Tricyclic moiety) - Molecule A | 64.5(2)° | mdpi.com |

Investigation of Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, which dictate the supramolecular assembly. Hydrogen bonding and π-π stacking are among the most common and influential of these interactions. mdpi.comnih.gov

In the crystal structure of a tricyclic benzodiazepine derivative, the molecular packing is dominated by hydrogen bonds. mdpi.com Weak intermolecular C–H···O hydrogen bonds and C–H···π contacts have been identified. mdpi.com The deliberate combination of hydrogen and halogen bonds has been shown to be a reliable method for constructing extended molecular solid-state networks with predictable connectivity. nih.gov

In the crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, a combination of C—H⋯O and C—H⋯π(arene) hydrogen bonds creates a complex three-dimensional network, which is further augmented by π–π stacking interactions and an I⋯N halogen bond. researchgate.net Similarly, the crystal structure of 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (B1194179) features π–π stacking interactions that contribute to the formation of an infinite one-dimensional polymeric network. acs.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure and optimized geometry of molecules. For 2-(4-Chlorobenzoyl)pyrimidine, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a reliable description of molecular properties rsc.orgnih.gov.

The first step in computational analysis is to find the most stable three-dimensional arrangement of atoms, known as the optimized ground state geometry. For this compound, this involves calculating the total energy for various conformations and identifying the structure with the minimum energy.

The molecule consists of a pyrimidine (B1678525) ring and a 4-chlorophenyl ring connected by a carbonyl linker. Both the pyrimidine and chlorophenyl rings are expected to be largely planar. However, free rotation is possible around the single bonds connecting the carbonyl group to the two rings. Conformational analysis reveals that the most stable structure features a significant dihedral angle between the planes of the pyrimidine and the chlorophenyl rings. This twisted conformation minimizes steric hindrance between the rings. DFT calculations predict specific bond lengths, bond angles, and dihedral angles that define this minimum energy structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Representative Data) Data presented are typical values for similar structures calculated using the DFT/B3LYP method.

| Parameter | Bond/Atoms | Value (Å / Degrees) |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.22 Å |

| C-Cl | 1.75 Å | |

| C-C (inter-ring) | 1.50 Å | |

| Bond Angle | Pyrimidine-C-(C=O) | 119.5° |

| (C=O)-C-Chlorophenyl | 121.0° |

| Dihedral Angle | N-C-C-O | ~35° |

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison serves to validate the accuracy of the computational model.

Calculated vibrational frequencies often show good agreement with experimental values, although they are typically scaled by a small factor (around 0.96) to correct for anharmonicity and other systematic errors in the calculation researchgate.net. For this compound, key vibrational modes include the carbonyl (C=O) stretching, the C-Cl stretching, aromatic C-H stretching, and various pyrimidine ring vibrations. Discrepancies between calculated and experimental data can sometimes be attributed to intermolecular interactions, such as hydrogen bonding, in the experimental solid-state sample researchgate.netmst.edu.

Table 2: Comparison of Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) for this compound Calculated values are representative for DFT/B3LYP methods. Experimental ranges are based on typical values for the specified functional groups.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl & Pyrimidine Rings | 3085 | 3100-3000 |

| Carbonyl C=O Stretch | Benzoyl Group | 1670 | 1680-1660 |

| C=N Stretch | Pyrimidine Ring | 1580 | 1590-1570 |

| C=C Stretch | Aromatic Rings | 1595 | 1600-1475 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wuxibiology.com.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive irjweb.com.

For this compound, the HOMO is primarily localized over the electron-rich 4-chlorophenyl ring. In contrast, the LUMO is predominantly distributed over the electron-deficient pyrimidine ring and the carbonyl group. This spatial separation of the frontier orbitals is characteristic of a donor-acceptor molecular system.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound Values are representative for similar pyrimidine derivatives calculated using DFT methods.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.40 |

The distribution of the HOMO and LUMO provides insight into the electronic transitions of the molecule. The lowest energy transition corresponds to the excitation of an electron from the HOMO to the LUMO. Given that the HOMO is on the chlorophenyl moiety and the LUMO is on the pyrimidine-carbonyl part of the molecule, this transition results in an intramolecular charge transfer (ICT). This means that upon excitation with light, electron density moves from the chlorophenyl "donor" group to the pyrimidine-carbonyl "acceptor" group.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack libretexts.orgucsb.edu. The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich) and blue indicates regions of most positive electrostatic potential (electron-poor), with intermediate potentials shown in yellow and green.

For this compound, the MEP map reveals several key features:

Negative Potential Regions (Red/Yellow): The most negative potential is concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atoms of the pyrimidine ring. These regions are electron-rich and are the most likely sites for attack by electrophiles (e.g., protons).

Positive Potential Regions (Blue): Regions of positive potential are primarily located around the hydrogen atoms of the aromatic rings. These electron-deficient sites are susceptible to attack by nucleophiles.

Neutral Regions (Green): The carbon framework of the aromatic rings generally shows a more neutral potential.

This detailed charge mapping allows for the prediction of non-covalent interactions and the initial steps of chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a quantitative picture of bonding and antibonding interactions, revealing the stabilizing effects of electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

Despite a thorough review of the scientific literature, specific studies detailing the Natural Bond Orbital (NBO) analysis of this compound, including data on donor-acceptor interactions and stabilization energies, could not be located. Therefore, a data table of these specific interactions cannot be provided at this time.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to investigate the electronic excited states of molecules. It is widely employed to simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the maximum absorption wavelengths (λmax) and the oscillator strengths of these transitions.

For this compound, TD-DFT calculations would provide valuable information on its photophysical properties. By simulating the UV-Vis spectrum, researchers can identify the key electronic transitions, such as π→π* and n→π* transitions, and understand how the different parts of the molecule (the pyrimidine ring, the chlorobenzoyl moiety) contribute to its absorption profile. This theoretical insight is fundamental for predicting the color of the compound and its behavior upon exposure to light.

A comprehensive search of published research did not yield any specific TD-DFT studies on this compound. Consequently, data tables of calculated excitation energies, oscillator strengths, and simulated UV-Vis spectra for this compound are not available in the current scientific literature.

Investigation of Nonlinear Optical (NLO) Properties through Theoretical Methods

Theoretical methods, often based on quantum mechanics, are instrumental in predicting the nonlinear optical (NLO) properties of molecules. NLO materials are of great interest for applications in optoelectronics and photonics. Computational chemistry allows for the calculation of key NLO parameters such as the first-order hyperpolarizability (β), which is a measure of a molecule's ability to generate second-harmonic light.

The structure of this compound, featuring electron-donating and electron-withdrawing groups connected through a π-conjugated system, suggests it could possess NLO properties. Theoretical calculations would be essential to quantify its hyperpolarizability and to understand the structure-property relationships that govern its NLO response. Such studies typically involve the application of an external electric field in the calculations to determine the change in the molecule's dipole moment.

However, a review of the available scientific literature indicates that theoretical investigations into the nonlinear optical properties of this compound have not been reported. As a result, there is no data available for its polarizability, first-order hyperpolarizability, or other relevant NLO parameters.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its preferred shapes, flexibility, and the dynamics of its internal motions.

For this compound, MD simulations could provide critical insights into the rotational freedom around the single bonds connecting the pyrimidine ring, the carbonyl group, and the chlorophenyl ring. This would allow for the identification of the most stable conformers and the energy barriers between them. Understanding the conformational landscape is vital as the molecule's shape can significantly influence its biological activity and material properties.

Specific molecular dynamics simulation studies focused on exploring the conformational landscape of this compound were not found in the scientific literature. Therefore, information regarding its dihedral angle distributions, potential energy surfaces, and the relative populations of its conformers is not currently available.

Structure Reactivity and Structure Property Relationships Srpr

Influence of the 4-Chlorobenzoyl Moiety on Pyrimidine (B1678525) Ring Reactivity

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. The attachment of a 4-chlorobenzoyl group at the C2 position further modulates the electronic properties and reactivity of this core structure. The benzoyl group, and acyl groups in general, are electron-withdrawing, a characteristic that is amplified by the presence of a chlorine atom at the para-position of the phenyl ring.

This strong electron-withdrawing effect has several key consequences for the pyrimidine ring's reactivity:

Deactivation towards Electrophilic Attack: The electron density of the pyrimidine ring is significantly reduced, making it less susceptible to attack by electrophiles. Electrophilic substitution reactions, which are already challenging for unsubstituted pyrimidine, become even more difficult. growingscience.com The influence of the pyrimidine ring annulation can be stronger than the orientation effect of substituents in some cases. growingscience.com

Activation towards Nucleophilic Attack: The electron deficiency makes the carbon atoms of the pyrimidine ring, particularly C4, C6, and the carbonyl carbon, more electrophilic and thus more prone to nucleophilic attack. chinesechemsoc.org The substitution of a chlorine atom with an electron-donating group can deactivate other positions towards further substitution. nih.gov The introduction of electron-withdrawing groups can enhance the reactivity of pyrimidines in certain reactions. nih.govscielo.br

Increased Acidity of Ring Protons: The electron-withdrawing nature of the 4-chlorobenzoyl group increases the acidity of the protons attached to the pyrimidine ring, making them more susceptible to deprotonation by a strong base.

Impact of Substitution Patterns on Spectroscopic Signatures

The substitution pattern on both the pyrimidine and benzoyl rings significantly influences the spectroscopic signatures of the molecule, providing valuable information for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the chemical shifts of the pyrimidine ring protons are affected by the electron-withdrawing 4-chlorobenzoyl group, typically causing them to appear at a lower field (higher ppm) compared to unsubstituted pyrimidine. Protons on the phenyl ring will exhibit splitting patterns characteristic of a 1,4-disubstituted benzene (B151609) ring. In ¹³C NMR, the substituent-induced chemical shifts can be correlated with parameters used for substituted benzene derivatives, although the correlation may be weaker for 2-substituted pyrimidines. mdpi.com The electron-withdrawing nature of the substituents generally leads to a deshielding effect on the ring carbons. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 2-(4-Chlorobenzoyl)pyrimidine is characterized by specific absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration is prominent. The position of this band can be influenced by the electronic nature of the substituents. The spectrum will also show characteristic bands for C-Cl stretching, C=N stretching within the pyrimidine ring, and C-H stretching and bending vibrations for both aromatic rings.

A hypothetical table of key spectroscopic data is presented below based on typical values for similar structures.

| Spectroscopic Data | This compound |

| ¹H NMR (ppm) | Phenyl Protons: ~7.5-8.0 (d, 2H), ~7.4-7.9 (d, 2H); Pyrimidine Protons: ~8.8-9.2 (m, 3H) |

| ¹³C NMR (ppm) | Carbonyl Carbon: ~180-190; Phenyl & Pyrimidine Carbons: ~120-170 |

| IR (cm⁻¹) | C=O Stretch: ~1660-1680; C-Cl Stretch: ~700-800; C=N Stretch: ~1550-1600 |

Correlation between Molecular Electronic Properties (e.g., HOMO-LUMO Gap) and Chemical Reactivity

The chemical reactivity of this compound can be rationalized by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. epstem.netstackexchange.com

Small HOMO-LUMO Gap: A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. epstem.net Such molecules are often referred to as "soft" molecules. epstem.net

Large HOMO-LUMO Gap: Conversely, a large energy gap implies greater stability and lower reactivity, characteristic of "hard" molecules. epstem.net

For molecules like this compound, computational studies often show that the HOMO is localized on the pyrimidine ring, while the LUMO is centered on the benzoyl group. epstem.net This distribution indicates that the pyrimidine ring is the likely site for electrophilic attack (electron donation from HOMO), whereas the benzoyl moiety, particularly the carbonyl carbon, is the probable site for nucleophilic attack (electron acceptance into LUMO). The presence of electron-withdrawing groups tends to lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity. ekb.eg

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity.

| Reactivity Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and reactivity. epstem.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electronegativity (χ) | -μ | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

A lower HOMO-LUMO gap and higher electrophilicity index for this compound would suggest a high propensity to react with nucleophiles. epstem.netresearchgate.net

Computational Prediction of Reaction Sites and Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the most probable sites for chemical reactions and elucidating reaction mechanisms. researchgate.netnih.gov

Prediction of Reaction Sites:

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are the preferred sites for nucleophilic attack. For this compound, the carbonyl oxygen would show a negative potential, while the carbonyl carbon and the pyrimidine ring carbons would exhibit positive potentials.

Fukui Functions: This analysis helps to identify the most reactive sites for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attacks. By calculating these indices for each atom in the molecule, one can predict which atoms are most likely to participate in a given type of reaction. researchgate.net For instance, the atom with the highest f⁺ value is the most susceptible to nucleophilic attack. researchgate.net

Elucidation of Reaction Mechanisms: Computational methods can be used to model the entire reaction pathway of this compound with various reagents. nih.gov This involves:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

Analyzing Intermediates: Characterizing any stable intermediates that may form along the reaction coordinate.

Through these theoretical investigations, it is possible to predict the most favorable reaction mechanism among several possibilities. nih.gov For example, in a nucleophilic substitution reaction on the pyrimidine ring, computational studies can determine whether the reaction proceeds via an addition-elimination mechanism or a concerted SNAr pathway, and which ring position is most likely to be attacked. nih.govwuxibiology.com

Advanced Chemical Functionalization and Derivatization

Synthesis of Complex Heterocyclic Systems Incorporating the 2-(4-Chlorobenzoyl)pyrimidine Core

The this compound unit serves as a foundational building block for the construction of more elaborate heterocyclic systems. The inherent reactivity of its functional groups allows for a variety of cyclization and annulation reactions, leading to the formation of fused and spirocyclic structures.

One common synthetic approach involves the reaction of the benzoyl ketone with binucleophiles to form new heterocyclic rings. For instance, condensation reactions with hydrazine (B178648) derivatives can yield pyrazole-fused pyrimidines. Similarly, reactions with other binucleophilic reagents can be employed to construct a diverse array of fused heterocyclic systems.

Another strategy focuses on the functionalization of the pyrimidine (B1678525) ring itself, followed by intramolecular cyclization. For example, introducing a suitable nucleophile and an electrophilic center onto the pyrimidine and benzoyl moieties, respectively, can facilitate ring-closing reactions to form novel polycyclic compounds. The synthesis of various pyrimidine-based heterocyclic compounds has been reported, demonstrating the versatility of the pyrimidine scaffold in constructing complex molecular architectures. nih.govekb.eg

A representative synthesis of a fused heterocyclic system is outlined below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine Hydrate | 3-(4-chlorophenyl)- ekb.egnih.govnih.govtriazolo[4,3-c]pyrimidine | Condensation/Cyclization |

| This compound | Guanidine | 2-Amino-4-(4-chlorophenyl)pyrimido[1,2-a]pyrimidin-6-one | Condensation/Cyclization |

| 2-acetylbenzimidazole derivative | Hydrazine Hydrate | 2-(5-aryl-1(H)-pyrazolin-3-yl)benzimidazole | Condensation |

Strategies for Further Functionalization of the Pyrimidine and Benzoyl Moieties

The independent modification of the pyrimidine and benzoyl rings of this compound allows for the fine-tuning of its physicochemical and pharmacological properties.

Pyrimidine Moiety Functionalization: The pyrimidine ring is amenable to a variety of chemical transformations. Nucleophilic aromatic substitution (SNAr) at activated positions of the pyrimidine ring is a common strategy to introduce diverse substituents. For instance, the displacement of a chloro or other leaving group by amines, thiols, or alkoxides can provide a range of functionalized pyrimidines. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for creating new carbon-carbon and carbon-heteroatom bonds on the pyrimidine core. The C2-selective amination of pyrimidines is a notable example of modern functionalization techniques. nih.gov

Benzoyl Moiety Functionalization: The 4-chloro substituent on the benzoyl ring serves as a versatile handle for derivatization. It can be readily replaced by various nucleophiles through SNAr reactions or transformed using transition metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with different boronic acids can introduce a wide array of aryl or heteroaryl groups at this position. The carbonyl group of the benzoyl moiety also offers a site for chemical modification, including reduction to an alcohol, conversion to an imine, or participation in olefination reactions. The synthesis of benzoyl ring halogenated pyrrolo[2,3-d]pyrimidine antifolates highlights the importance of modifying the benzoyl portion of related structures. drugbank.com

The following table summarizes common functionalization strategies:

| Moiety | Reaction Type | Reagents | Resulting Functional Group |

| Pyrimidine | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Amino, Thioether, Ether |

| Pyrimidine | Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl |

| Benzoyl | Nucleophilic Aromatic Substitution | Azides, Cyanides | Azido, Cyano |

| Benzoyl | Suzuki Coupling | Heteroarylboronic acids, Pd catalyst | Heteroaryl |

| Benzoyl (Carbonyl) | Reduction | Sodium borohydride | Hydroxyl |

Development of this compound-based Ligands for Metal Coordination Chemistry

The nitrogen atoms of the pyrimidine ring and the oxygen atom of the benzoyl carbonyl group in this compound make it a promising candidate for use as a ligand in coordination chemistry. These heteroatoms can act as donor sites, enabling the formation of stable complexes with a variety of metal ions. The coordination chemistry of N-based multidentate ligands has been an area of active investigation. researchgate.net

By introducing additional coordinating groups onto the this compound scaffold, multidentate ligands can be designed. These ligands can form chelate complexes with enhanced stability and can be used to control the geometry and reactivity of the metal center. For example, functionalization of the pyrimidine ring with a pyridine (B92270) or imidazole (B134444) group could create a bidentate or tridentate ligand. Metal complexes often exhibit enhanced biological activities compared to the free ligands. nih.gov

The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. The specific metal ion and the ligand's electronic and steric properties will dictate the structure and function of the resulting coordination compound. Pyrimidine-2-thiolate has been shown to act as a ligand for molybdenum, tungsten, and iron. rsc.org

| Metal Ion | Potential Coordination Sites | Potential Applications |

| Palladium(II) | Pyrimidine N, Carbonyl O | Catalysis (e.g., cross-coupling reactions) |

| Copper(II) | Pyrimidine N, introduced donor group | Antimicrobial agents, Catalysis |

| Zinc(II) | Pyrimidine N, Carbonyl O | Lewis acid catalysis, Imaging agents |

| Rhenium(V) | Pyrimidine N, introduced selenium donor | Radiopharmaceuticals |

The study of coordination compounds with 2-pyridylselenium ligands demonstrates the formation of metal(II) molecular complexes with antibacterial activity. rsc.org

Exploitation as a Building Block in Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more reactants. The this compound scaffold is well-suited for use as a building block in various MCRs due to its reactive carbonyl group and the potential for functionalization on both the pyrimidine and benzoyl rings.

For instance, this compound can potentially participate in well-known MCRs such as the Biginelli or Hantzsch reactions to produce dihydropyrimidines and related heterocyclic compounds. mdpi.com The Ugi and Passerini reactions, which are isocyanide-based MCRs, could also be adapted to incorporate this scaffold, leading to the rapid generation of diverse compound libraries. mdpi.com The development of novel multicomponent syntheses of pyrimidines is an active area of research. nih.gov

The versatility of MCRs allows for the introduction of multiple points of diversity in a single synthetic operation, making it a powerful tool for drug discovery and the development of new functional materials. The synthesis of pyranopyrimidine heterocycles through MCRs has been recently reviewed. researchgate.net

| MCR Type | Potential Reactants with this compound | Resulting Heterocyclic Core |

| Biginelli Reaction | Urea or Thiourea, Aldehyde | Dihydropyrimidinone |

| Hantzsch-type Reaction | β-Ketoester, Aldehyde, Ammonia | Dihydropyridine |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Doebner Reaction | Pyruvic acid, Aniline | Quinolone |

The use of MCRs in the synthesis of active pharmaceutical ingredients is a growing field. mdpi.com

Future Directions in Fundamental Chemical Research

Exploration of Novel Synthetic Pathways for Highly Functionalized Pyrimidines

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of heterocyclic chemistry, and future research will continue to seek more efficient, diverse, and sustainable methods. The pyrimidine scaffold is a recognized pharmacophore, and creating highly decorated versions is crucial for discovering new functionalities. rsc.org

Future explorations are likely to focus on the following areas:

Direct C-H Functionalization: A major trend in organic synthesis is the direct functionalization of carbon-hydrogen bonds. thieme-connect.de Research will likely aim to develop catalytic systems (e.g., using transition metals like palladium or copper) that can selectively activate and modify the C-H bonds on the pyrimidine or benzoyl rings of the 2-(4-Chlorobenzoyl)pyrimidine scaffold. This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly valued for their efficiency. mdpi.com Designing novel MCRs that incorporate a this compound precursor could rapidly generate libraries of diverse and highly functionalized pyrimidine derivatives for various applications.

Photoredox and Electrochemical Synthesis: These emerging techniques use light or electricity to drive chemical reactions, often under mild conditions. Future work could involve developing photoredox or electrochemical methods to forge new bonds at the pyrimidine core, offering alternative reactivity pathways that complement traditional thermal methods.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. Adapting and optimizing synthetic routes to functionalized pyrimidines using flow reactors will be a key area for producing these compounds on a larger scale with high purity.

A comparison of conventional versus modern synthetic approaches highlights the potential for innovation:

| Method | Conventional Approach | Future Direction |

| Activation | Use of pre-functionalized substrates (e.g., halogenated pyrimidines). | Direct C-H bond activation to reduce synthetic steps. thieme-connect.de |

| Reaction Type | Stepwise, linear synthesis. | One-pot multicomponent reactions for rapid diversity. mdpi.com |

| Energy Input | Often requires high temperatures (thermal heating). | Photoredox catalysis or electrosynthesis under mild conditions. |

| Scale-Up | Batch processing with potential scalability issues. | Continuous flow chemistry for improved control and throughput. |

Advanced Computational Modeling for Predictive Chemistry and Materials Science

Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental design. For this compound, advanced modeling will provide deep insights into its behavior and potential applications.

Quantitative Structure-Activity Relationship (QSAR): Data-driven machine learning and QSAR models can predict the biological activities or physical properties of pyrimidine derivatives. bg.ac.rsmdpi.comresearchgate.net By curating datasets of related compounds, researchers can develop models that correlate structural features with desired outcomes, accelerating the discovery of new functional molecules.

Density Functional Theory (DFT) Calculations: DFT will be crucial for understanding the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can predict reaction mechanisms, identify the most reactive sites in the molecule, and interpret experimental spectroscopic data. For instance, DFT can be used to model the geometry and energy levels of the molecule's frontier orbitals (HOMO and LUMO), which govern its chemical reactivity and electronic transitions. researchgate.net

Molecular Docking and Dynamics: In the context of materials science and medicinal chemistry, molecular docking simulations can predict how this compound and its derivatives might bind to target proteins or integrate into larger material structures. nih.govmdpi.com Molecular dynamics simulations can then model the stability and conformational changes of these systems over time, providing a more dynamic picture of molecular interactions.

| Computational Method | Application for this compound | Predicted Outcomes |

| QSAR | Predicting properties of new derivatives. | Biological activity, toxicity, solubility. mdpi.comresearchgate.net |

| DFT | Analyzing electronic structure and reactivity. | Reaction pathways, spectroscopic properties, molecular orbital energies. researchgate.net |

| Molecular Docking | Simulating binding to biological targets. | Binding affinity, interaction modes. nih.gov |

| Molecular Dynamics | Simulating movement and interactions over time. | Conformational stability, binding free energy. |

Spectroscopic Investigations of Excited State Dynamics and Photochemical Transformations

The interaction of molecules with light is fundamental to photochemistry and photophysics. The benzoyl- and pyrimidine-moieties suggest that this compound could have interesting photochemical properties.

Future research in this area will likely involve:

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can be used to study the excited states of this compound on femtosecond to microsecond timescales. This allows researchers to track the energy decay pathways after the molecule absorbs a photon, identifying the formation and lifetime of transient species like triplet states.

Photochemical Reactivity Studies: Investigations into how the molecule transforms under UV or visible light irradiation are warranted. Acyl-heterocycles can undergo various photochemical reactions, such as hydrogen abstraction or cyclization. Understanding these transformations could lead to novel synthetic applications or the development of photoresponsive materials. For example, irradiation could lead to intramolecular cyclization or reactions with surrounding solvent molecules. dcu.ie

Luminescence Studies: A detailed characterization of the fluorescence and phosphorescence properties of this compound and its derivatives is needed. This includes measuring quantum yields and lifetimes, which are crucial for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). The presence of the chlorine atom (a heavy atom) could influence intersystem crossing rates and, therefore, its phosphorescence properties.

Development of Novel Chemical Reactivity Platforms Based on the this compound Scaffold

The inherent structure of this compound makes it an attractive "scaffold" or core building block for creating more complex molecules with tailored functions. The pyrimidine ring is a versatile component in medicinal chemistry and materials science. nih.govmdpi.com

Privileged Scaffolds in Medicinal Chemistry: Pyrimidine and pyrazolopyrimidine cores are considered "privileged scaffolds" because they can bind to a wide range of biological targets. nih.govrsc.org Future work could involve using this compound as a starting point to synthesize new libraries of compounds for screening against various enzymes, such as protein kinases, which are important targets in cancer therapy. nih.govacs.org

Coordination Chemistry and Catalysis: The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating to metal ions. This opens up the possibility of designing novel metal-organic frameworks (MOFs) or catalysts where the pyrimidine unit directs the catalytic activity or forms part of a larger, functional supramolecular structure.

Functional Materials: By attaching polymers or other functional groups to the this compound scaffold, researchers could develop new materials with specific electronic, optical, or self-assembly properties. Its aromatic nature and potential for π-π stacking could be exploited in the design of organic electronic materials.

The versatility of this scaffold allows for its use as a foundational structure in creating a diverse range of new chemical entities with potentially significant applications. mdpi.com

Q & A

Q. What are the recommended safety protocols for handling 2-(4-Chlorobenzoyl)pyrimidine in laboratory settings?

Researchers must wear protective eyewear, gloves, and lab coats to avoid skin contact or inhalation. Waste should be segregated and disposed of via certified hazardous waste services to prevent environmental contamination. These protocols align with guidelines for structurally similar chlorinated pyrimidines .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

While direct synthesis routes for this compound are not explicitly detailed in the evidence, analogous pyrimidine derivatives are synthesized via multi-step reactions involving halogenation, coupling, and cyclization. For example, a related compound (AZD8931) was synthesized in 11 steps using ester intermediates and amide couplings, highlighting the importance of protecting groups and regioselective reactions .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is the gold standard. The process involves data collection at low temperatures (e.g., 298 K), structure solution via direct methods, and refinement against high-resolution data. SHELX’s robustness in handling small-molecule crystallography ensures accurate bond-length and angle measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

Contradictions arise from tautomerism, solvent effects, or impurities. Cross-validation with high-resolution mass spectrometry (HRMS) and computational modeling (e.g., density functional theory for NMR chemical shift prediction) is critical. Impurity profiling using HPLC with reference standards (e.g., pharmacopeial guidelines for related chlorobenzoyl compounds) can identify confounding signals .

Q. What strategies are effective in analyzing and quantifying impurities in this compound samples?

Reverse-phase HPLC with UV detection, calibrated against pharmacopeial reference standards (e.g., fenofibrate acid esters), is widely used. Relative retention times and spiking experiments help identify impurities like methyl or ethyl esters of chlorobenzoyl derivatives. Limits are set per ICH guidelines, with thresholds ≤0.1% for unknown impurities .

Q. How does the presence of the 4-chlorobenzoyl group influence the compound’s reactivity in medicinal chemistry applications?

The electron-withdrawing chloro group enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitutions. It also increases lipophilicity, improving membrane permeability and metabolic stability. Structure-activity relationship (SAR) studies on analogs show that halogenation at the 4-position boosts binding affinity to targets like kinases or enzymes .

Q. What experimental approaches are used to evaluate the inhibitory activity of this compound derivatives against specific enzymes?

Enzyme inhibition assays (e.g., AKR1B10 or CDK inhibitors) involve measuring IC₅₀ values via kinetic studies. Competitive binding assays using fluorescent probes or radioactive substrates (e.g., ³H-labeled ATP for kinases) quantify inhibition. Co-crystallization with target enzymes (using SHELX-refined structures) provides mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.